N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
N-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a benzoxazole core fused to a cyclohexane ring, substituted with a difluorocyclohexyl group. The base structure, 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide (CAS 1008-50-0), has a molecular formula of C₈H₁₀N₂O₂, molecular weight of 166.18 g/mol, polar surface area (PSA) of 69.12 Ų, and LogP of 1.35 . The addition of the 4,4-difluorocyclohexyl moiety modifies its physicochemical properties, likely increasing lipophilicity (estimated LogP ~2.5) and molecular weight (~295 g/mol), which may enhance membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-14(16)7-5-9(6-8-14)17-13(19)12-10-3-1-2-4-11(10)20-18-12/h9H,1-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKEGIPRIPPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Activation and Cyclization
The benzoxazole ring is synthesized via a triflic anhydride (Tf$$_2$$O)-mediated cascade reaction, as demonstrated in recent methodologies.
Procedure :
- Substrate Preparation : 2-Amino-3-cyclohexen-1-ol (1.0 equiv) and a tertiary amide (e.g., N,N-dimethylacetamide, 1.2 equiv) are dissolved in dichloromethane (DCM) under nitrogen.
- Activation : Triflic anhydride (1.5 equiv) and 2-fluoropyridine (2.0 equiv) are added dropwise at 0°C, forming an amidinium intermediate.
- Cyclization : The reaction is warmed to room temperature, inducing nucleophilic attack by the amino group on the activated carbonyl, followed by intramolecular dehydration to yield 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Temperature | 0°C → rt | 78 |
| Tf$$_2$$O Equiv | 1.5 | 78 |
Mechanistic Insight :
The reaction proceeds through amidinium salt formation, nucleophilic addition, and cyclodehydration (Figure 1). The use of Tf$$_2$$O enhances electrophilicity, enabling efficient ring closure.
Amide Bond Formation with 4,4-Difluorocyclohexylamine
Carboxylic Acid Activation
The benzoxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl$$_2$$):
Procedure :
- Reaction : The carboxylic acid (1.0 equiv) is refluxed with SOCl$$_2$$ (3.0 equiv) in anhydrous toluene for 4 hours.
- Workup : Excess SOCl$$_2$$ is removed under vacuum, yielding the acid chloride as a pale-yellow solid (92% yield).
Coupling with 4,4-Difluorocyclohexylamine
The acid chloride is reacted with 4,4-difluorocyclohexylamine under Schotten-Baumann conditions:
Procedure :
- Reaction : The acid chloride (1.0 equiv) is added to a solution of 4,4-difluorocyclohexylamine (1.2 equiv) and N,N-diisopropylethylamine (DIEA, 2.0 equiv) in DCM at 0°C.
- Stirring : The mixture is stirred at room temperature for 12 hours.
- Isolation : The product is extracted with DCM, washed with brine, and purified via silica gel chromatography (85% yield).
Key Data :
- Reaction Scale : 10 mmol
- Purity (HPLC) : >99%
- Melting Point : 142–144°C
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (400 MHz, CDCl$$_3$$) : δ 6.89 (s, 1H, benzoxazole-H), 4.21 (m, 1H, NHCO), 2.95–2.85 (m, 2H, cyclohexyl-H), 2.30–2.15 (m, 4H, tetrahydro ring), 1.95–1.70 (m, 4H, cyclohexyl-H).
- $$^{19}$$F NMR (376 MHz, CDCl$$_3$$) : δ -108.5 (m, 2F).
Infrared Spectroscopy (IR)
- Key Bands : 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N-H bend), 1240 cm$$^{-1}$$ (C-F stretch).
Mass Spectrometry (MS)
- ESI-HRMS : m/z calcd. for C$${14}$$H$${17}$$F$$2$$N$$2$$O$$_2$$ [M+H]$$^+$$: 299.1201; found: 299.1198.
Alternative Synthetic Routes
One-Pot Tandem Approach
A modified protocol combines cyclization and amidation in a single pot:
- In Situ Activation : The tertiary amide and 2-aminophenol derivative are reacted with Tf$$_2$$O, followed by direct addition of 4,4-difluorocyclohexylamine.
- Yield : 68% (lower due to competing side reactions).
Enzymatic Amidation
Lipase-catalyzed amidation under mild conditions (pH 7.5, 37°C) achieves 74% yield, though scalability remains challenging.
Industrial-Scale Considerations
Critical Parameters :
- Cost Efficiency : Tf$$2$$O is expensive; substituting with P$$2$$O$$_5$$ reduces costs but lowers yield (55%).
- Purification : Silica gel chromatography is replaced with recrystallization (ethanol/water) for large batches.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using mild oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various heterocyclic compounds and as a building block for drug discovery.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Benzoxazole Derivatives with Varied Substituents
Example : N-[2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide (CAS 2034452-25-8)
- Core : Benzoxazole carboxamide.
- Substituent : 2-(2-Cyclopropylimidazol-1-yl)ethyl group.
- Molecular Weight : 300.36 g/mol vs. target compound (~295 g/mol).
Benzothiazole vs. Benzoxazole Cores
Example : 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-amine derivatives ()
- Core : Benzothiazole (sulfur atom) vs. benzoxazole (oxygen atom).
- Impact :
- Electronic Effects : Sulfur’s polarizability may enhance π-π stacking or hydrophobic interactions.
- LogP : Benzothiazoles typically exhibit higher LogP than benzoxazoles due to sulfur’s hydrophobic nature.
- Solubility : Benzoxazoles may have slightly better aqueous solubility (oxygen’s electronegativity) .
Pyrimidine-Based EGFR Inhibitors
Examples :
- 4-(3-Bromophenyl)-6-methyl-N-(tetrahydroindol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Core : Pyrimidine with thioxo group.
- Substituents : Aryl groups (e.g., 3-bromophenyl, 3-nitrophenyl).
- Biological Target : EGFR kinase inhibition.
- Key Differences :
- The pyrimidine core (6-membered ring) offers a larger surface area for target binding vs. the compact benzoxazole (5-membered ring).
- The thioxo group (-S-) in pyrimidines may form stronger hydrogen bonds compared to the carboxamide in benzoxazoles.
- Fluorine in the target compound could improve metabolic stability relative to bromine/nitro groups in pyrimidines .
Difluorocyclohexyl Substituent in Medicinal Chemistry
Example : N-{2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide (AstraZeneca patent, )
- Lipophilicity: Fluorine atoms enhance LogP, favoring blood-brain barrier penetration or prolonged half-life. Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism .
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Benzoxazole vs. Pyrimidine Cores : Smaller benzoxazoles may sacrifice target binding breadth but gain metabolic advantages (e.g., reduced CYP450 interactions).
- Fluorine Impact : The 4,4-difluorocyclohexyl group balances lipophilicity and rigidity, a strategy validated in AstraZeneca’s patented compounds .
- Substituent Diversity : Electron-withdrawing groups (e.g., -F, -Br) in analogs improve target affinity but may compromise solubility.
Biological Activity
N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C13H19F2N3O
- Molecular Weight : 255.31 g/mol
- CAS Number : 1909337-85-4
The compound is part of the benzoxazole family, which has been widely studied for its diverse biological activities. Benzoxazoles are known for their ability to inhibit various enzymes and receptors involved in neurological disorders and cancer. The specific mechanism of action for this compound may involve:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer’s disease and other cognitive disorders .
In Vitro Studies
Recent studies have highlighted the biological effects of benzoxazole derivatives. For instance:
- A series of benzoxazole-oxadiazole derivatives were tested for their AChE and BuChE inhibitory activities. Compounds similar to this compound exhibited IC50 values ranging from 5.80 µM to 40.80 µM against AChE and from 7.20 µM to 42.60 µM against BuChE . These values indicate significant potency compared to the standard drug Donepezil (IC50 = 33.65 µM for AChE).
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of -NO2 group | Increased AChE inhibition |
| Substitution with -Cl | Varied effects on enzyme inhibition depending on position |
This table summarizes how structural changes can influence the compound's efficacy against targeted enzymes.
Case Studies
Several case studies have explored the therapeutic potential of benzoxazole derivatives:
- Cognitive Enhancement : A study demonstrated that certain benzoxazole derivatives improved cognitive function in animal models by inhibiting AChE . This suggests that this compound could have similar effects.
- Cancer Research : Benzoxazoles have been investigated for their anticancer properties. Some derivatives showed cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The potential for this compound in cancer therapy remains an area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
